3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a hydroxycyclohexyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene, cyclohexanol, and sulfonamide derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes:
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the fluorine or hydroxycyclohexyl group, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents include acids, bases, and various catalysts, while reaction conditions may involve specific temperatures, pressures, and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified sulfonamides and cyclohexyl derivatives.
Scientific Research Applications
3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds and sulfonamide derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Molecular Targets: Binding to enzymes or receptors involved in biological processes, such as bacterial cell wall synthesis or inflammatory pathways.
Pathways Involved: Modulating signaling pathways, such as the inhibition of enzyme activity or the activation of specific receptors, leading to the desired biological effects.
Comparison with Similar Compounds
3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-fluorobenzenesulfonimide: This compound is used for direct fluorination and amination of aromatic C-H bonds.
Cyclohexylsulfonamides: These compounds share similar structural features but may have different functional groups, leading to variations in their chemical and biological properties.
Fluorinated Sulfonamides: These compounds contain fluorine atoms and sulfonamide groups, but their specific structures and properties may differ.
Properties
IUPAC Name |
3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c13-9-3-1-6-12(7-9)18(16,17)14-10-4-2-5-11(15)8-10/h1,3,6-7,10-11,14-15H,2,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRAMWOQBMLHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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